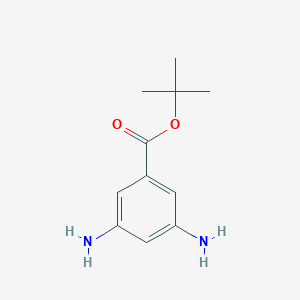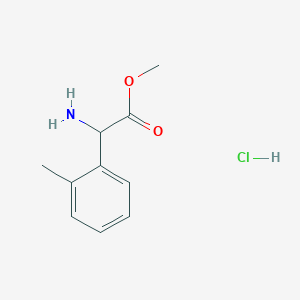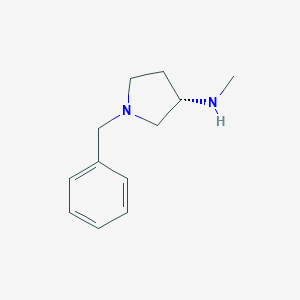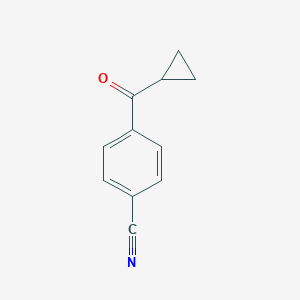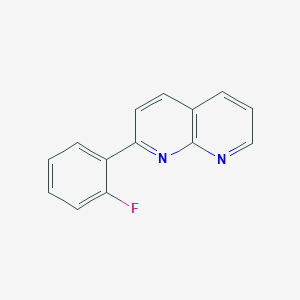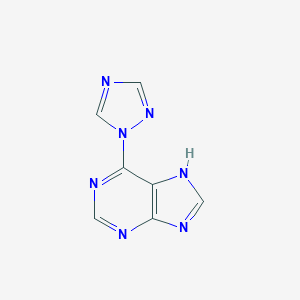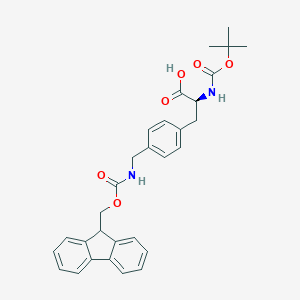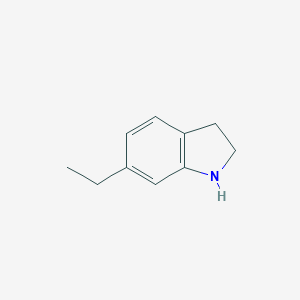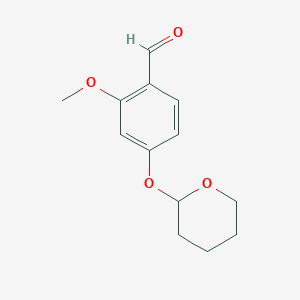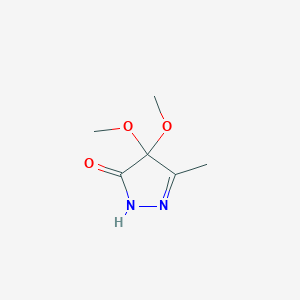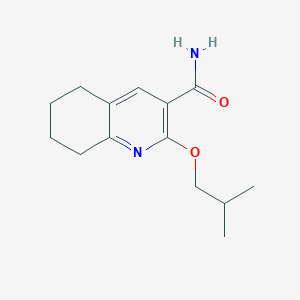
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has been studied extensively for its therapeutic potential.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves its ability to inhibit kinases. This inhibition results in the disruption of various cellular processes, leading to the potential therapeutic effects of this compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- have been studied in various in vitro and in vivo models. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- in lab experiments include its potential therapeutic effects and its ability to inhibit kinases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective kinase inhibitors with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves a multi-step process that has been described in detail in scientific literature. The synthesis involves the use of various reagents and catalysts to produce the final product.
Applications De Recherche Scientifique
The scientific research application of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- has been focused on its potential therapeutic applications. This compound has been studied for its ability to inhibit kinases, which are enzymes that play a critical role in various cellular processes.
Propriétés
Numéro CAS |
171011-10-2 |
|---|---|
Nom du produit |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-(2-methylpropoxy)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-18-14-11(13(15)17)7-10-5-3-4-6-12(10)16-14/h7,9H,3-6,8H2,1-2H3,(H2,15,17) |
Clé InChI |
ISYGCRPSLLZAFQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
SMILES canonique |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
Autres numéros CAS |
171011-10-2 |
Synonymes |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



